

Application Notes: Preparation and Applications of Cobalt(II) Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt(II) carbonate

Cat. No.: B7820635

[Get Quote](#)

Introduction

Cobalt(II) chloride (CoCl_2) is an inorganic compound widely utilized in chemical synthesis and research.^{[1][2]} It serves as a common precursor for the synthesis of other cobalt compounds and is frequently used as a visual moisture indicator due to its distinct color change upon hydration.^{[1][2][3]} The anhydrous form is blue, while the hydrated forms, particularly the hexahydrate ($\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$), are pink or rose-red.^{[2][4]} This protocol details the synthesis of cobalt(II) chloride hexahydrate from the reaction of **cobalt(II) carbonate** with hydrochloric acid. This method is a straightforward acid-base reaction that produces cobalt(II) chloride, carbon dioxide, and water. The resulting cobalt(II) chloride is a versatile reagent used in organic synthesis, electroplating, and as a chemical inducer of hypoxia-like responses in cell culture for drug development research.^{[2][4]}

Chemical and Physical Data

A summary of the quantitative data for the primary reactants and the resulting product is presented below.

Property	Cobalt(II) Carbonate (CoCO ₃)	Hydrochloric Acid (HCl)	Cobalt(II) Chloride Hexahydrate (CoCl ₂ ·6H ₂ O)
Molar Mass	118.94 g/mol [5]	36.46 g/mol	237.93 g/mol [2][6]
Appearance	Violet/Purple precipitate[7]	Colorless liquid	Rose-red crystals[2][6]
Density	~4.13 g/cm ³	~1.18 g/mL (conc.)	1.924 g/cm ³ [2][6][8]
Melting Point	Decomposes	-27.32 °C (38% soln)	86 °C[2][6][8]
Solubility in Water	Insoluble	Miscible	52.9 g/100 mL at 20 °C[6]
Safety	Harmful if swallowed[9]	Causes severe skin burns and eye damage[10]	LD50: 766 mg/kg (rat) [6]; Suspected carcinogen[4]

Experimental Protocol: Synthesis of Cobalt(II) Chloride Hexahydrate

Objective: To synthesize cobalt(II) chloride hexahydrate by reacting **cobalt(II) carbonate** with hydrochloric acid.

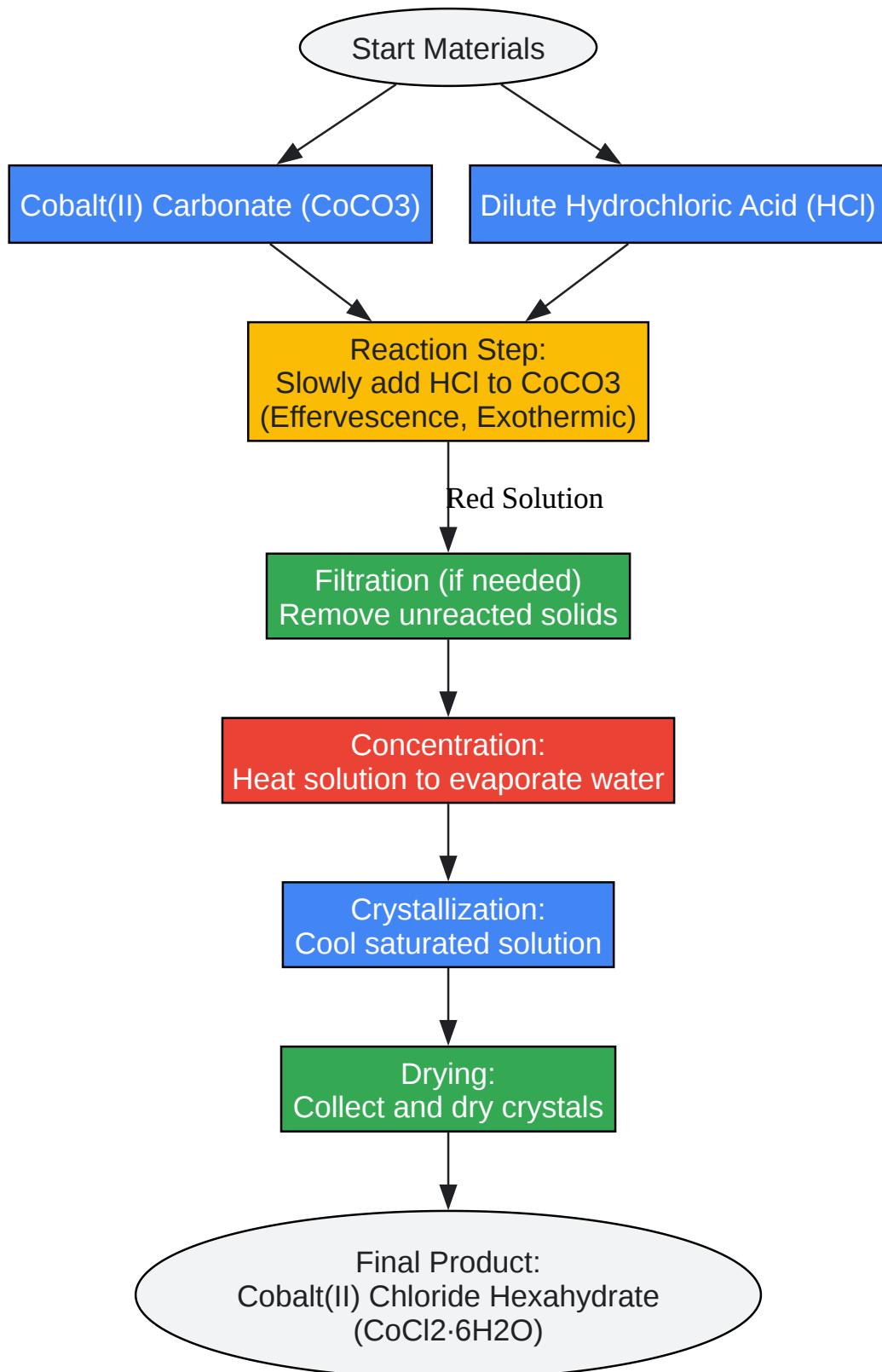
Balanced Chemical Equation: CoCO₃(s) + 2HCl(aq) → CoCl₂(aq) + H₂O(l) + CO₂(g)[5][6]

Materials:

- Cobalt(II) carbonate (CoCO₃)
- Concentrated Hydrochloric acid (HCl, ~37%)
- Distilled or deionized water
- Beakers
- Graduated cylinders

- Glass stirring rod
- Heating plate
- Filtration apparatus (funnel, filter paper)
- Evaporating dish
- Crystallizing dish

Procedure:


- Reagent Preparation:
 - Weigh a specific amount of **cobalt(II) carbonate** powder into a clean, dry beaker. For a lab-scale synthesis, 3.57 g can be used as a starting point.[\[7\]](#)
 - Prepare a dilute solution of hydrochloric acid. For example, carefully add 2 mL of concentrated HCl to 10 mL of distilled water in a separate beaker while stirring.[\[7\]](#) Caution: Always add acid to water.
- Reaction:
 - Place the beaker containing **cobalt(II) carbonate** on a magnetic stirrer, if available.
 - Slowly and carefully add the dilute hydrochloric acid to the **cobalt(II) carbonate** in small portions using a glass rod to guide the stream.[\[6\]](#)[\[7\]](#)
 - Effervescence (fizzing) will be observed as carbon dioxide gas is released.[\[7\]](#) Add the acid slowly to prevent the reaction mixture from overflowing.[\[6\]](#)
 - Continue adding acid and stir the mixture until all the **cobalt(II) carbonate** has reacted and the effervescence ceases. The solution will turn a deep red or purple color.[\[7\]](#) The reaction is exothermic.[\[7\]](#)
- Purification and Isolation:

- If any unreacted solid or impurities remain, filter the resulting red solution through a funnel with filter paper into a clean beaker or flask.[6][11]
- Transfer the clear cobalt(II) chloride solution to an evaporating dish.
- Gently heat the solution on a hot plate to evaporate some of the water and concentrate the solution. Do not boil to dryness. The endpoint for concentration is when the hot solution has a density of approximately 1.45-1.50 g/mL.[12]
- Crystallization and Drying:
 - Once concentrated, allow the solution to cool slowly to room temperature. Pink-red crystals of cobalt(II) chloride hexahydrate will form.[7] Cooling a saturated aqueous solution below 51.25 °C yields the hexahydrate.[2]
 - Decant the supernatant liquid and collect the crystals.
 - The crystals can be dried in a desiccator or by gently warming in an oven at a low temperature (below 86°C to avoid melting and loss of hydration water).[6]

Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]
- Ventilation: Conduct the experiment in a well-ventilated area or a chemical fume hood to avoid inhalation of HCl fumes and fine dust from the cobalt carbonate.[13][14]
- Handling Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns.[10] Handle with extreme care.
- Handling Cobalt Compounds: **Cobalt(II) carbonate** and cobalt(II) chloride are harmful if swallowed and can cause skin and respiratory sensitization.[9][15] Cobalt compounds are classified as suspected carcinogens.[4] Avoid creating dust and direct contact.[13]
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Experimental Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cobalt(II)_chloride [bionity.com]
- 2. Cobalt(II) chloride - Wikipedia [en.wikipedia.org]
- 3. EP0052444A1 - A process of producing cobalt (II) chloride - Google Patents [patents.google.com]
- 4. Properties and applications of cobalt chloride-Industry News-Nickel Acetate,Cobalt Sulfate-Fairsky technology development co.,ltd. [fairskyland.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Cobalt(II) chloride - Sciencemadness Wiki [sciemcemadness.org]
- 7. youtube.com [youtube.com]
- 8. 氯化钴(II) 水合物 99.999% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 9. brackers.com [brackers.com]
- 10. fishersci.ca [fishersci.ca]
- 11. scribd.com [scribd.com]
- 12. guidechem.com [guidechem.com]
- 13. conncoll.edu [conncoll.edu]
- 14. carlroth.com [carlroth.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes: Preparation and Applications of Cobalt(II) Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820635#preparing-cobalt-ii-chloride-from-cobalt-carbonate-and-hcl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com